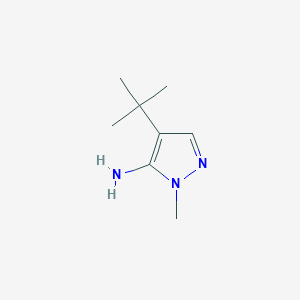![molecular formula C9H9N5O B2704168 N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 309742-07-2](/img/structure/B2704168.png)
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their broad range of chemical and biological properties . Tetrazoles are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide derivatives have been investigated for their potential in anticancer treatments. For instance, a study by Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds, including a tetrazole derivative, demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for targeted cancer therapies (Evren et al., 2019).
Protein Tyrosine Phosphatase 1B Inhibition
Tetrazole acetamide derivatives have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in diabetes. Maheshwari et al. (2018) synthesized and biologically evaluated a series of these derivatives. Their study identified compounds with potent inhibitory activity, presenting a new avenue for diabetes treatment (Maheshwari et al., 2018).
Antifungal Activity
Research by Altındağ et al. (2017) explored imidazole derivatives as antifungal agents. Their study involved synthesizing compounds, including tetrazole acetamide derivatives, and testing them against various fungal strains. The results highlighted significant activity against certain strains, suggesting potential for treating fungal infections (Altındağ et al., 2017).
Antimicrobial Activity
Gul et al. (2017) studied 1,3,4-oxadiazole compounds, which included tetrazole acetamide derivatives, for their antimicrobial properties. The synthesized compounds were active against various microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Mecanismo De Acción
Target of Action
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has been found to interact with protein tyrosine phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and glucose metabolism .
Mode of Action
The interaction between this compound and its target, PTP1B, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal function of PTP1B, leading to alterations in the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism in the body. Disruption of this pathway can lead to changes in glucose homeostasis and potentially contribute to conditions such as diabetes .
Pharmacokinetics
Tetrazole derivatives, in general, are known to exhibit a broad range of biological effects and have been noted for their appreciative pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in cellular signaling due to the inhibition of PTP1B . These changes can affect various cellular processes, including glucose metabolism .
Propiedades
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMWESSHHRRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)
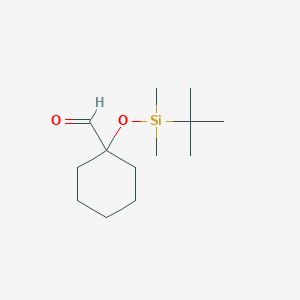
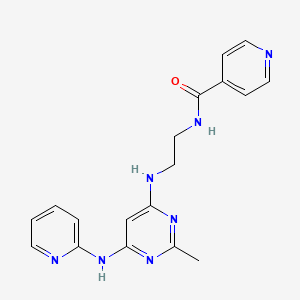
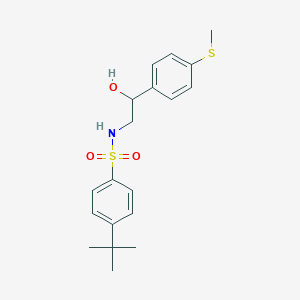
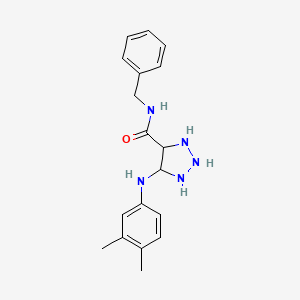
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)
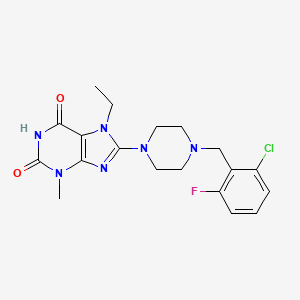
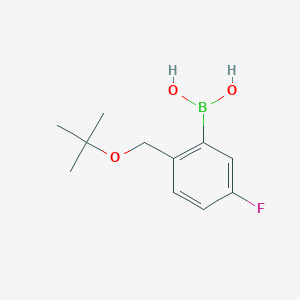
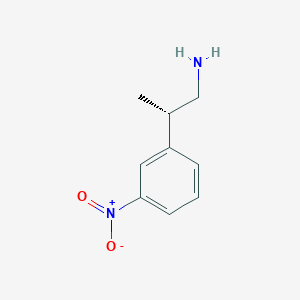
![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)
